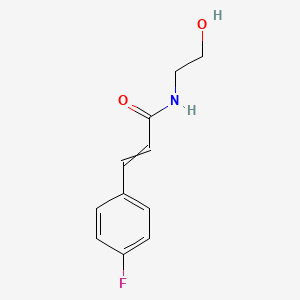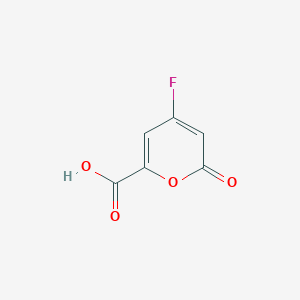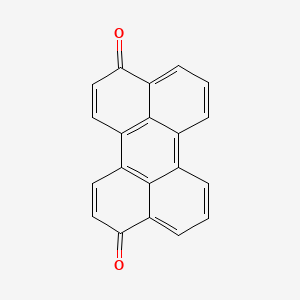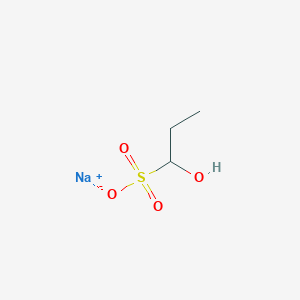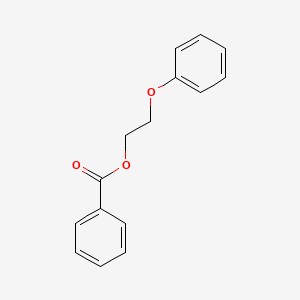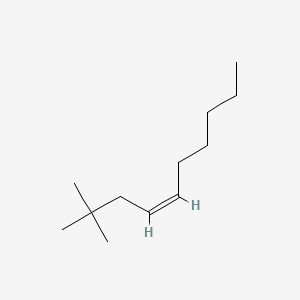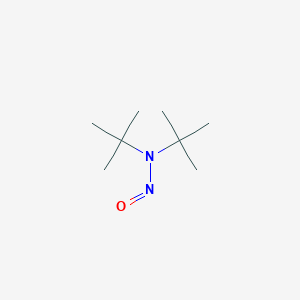
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a compound that features a pyrrole ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group can impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the use of bismuth nitrate pentahydrate as a catalyst, which facilitates the formation of the pyrrole ring . The reaction conditions often include ultrasonic exposure to enhance the yield and efficiency of the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis((5-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)amine
- Bis((5-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)amine
Uniqueness
The presence of the fluorophenyl group in Bis((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for pharmaceutical development.
Eigenschaften
Molekularformel |
C22H19F2N3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C22H19F2N3/c23-19-7-3-1-5-17(19)21-9-15(13-26-21)11-25-12-16-10-22(27-14-16)18-6-2-4-8-20(18)24/h1-10,13-14,25-27H,11-12H2 |
InChI-Schlüssel |
LLGQGQYWXPJEST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)CNCC3=CNC(=C3)C4=CC=CC=C4F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


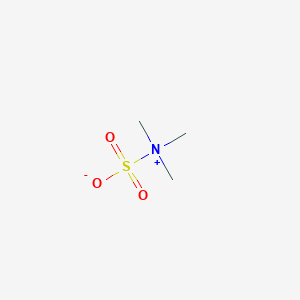
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)
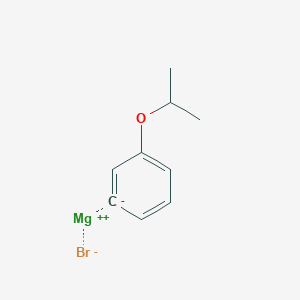
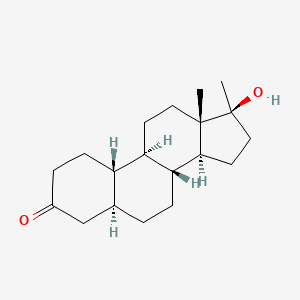
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
